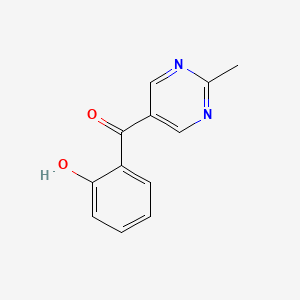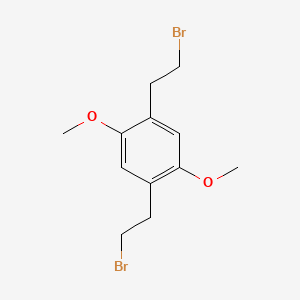![molecular formula C17H16N2O3S3 B14507591 3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid CAS No. 64285-51-4](/img/structure/B14507591.png)
3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid is a complex organic compound that belongs to the class of thiazolidinones and benzothiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The unique structure of this compound, which includes both thiazolidinone and benzothiazole moieties, makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid typically involves a multi-step process. One common method includes the condensation of 3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidine with 2-(1,3-benzothiazol-3-yl)acetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Halogenated reagents, nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and combinatorial libraries for drug discovery.
Biology: Studied for its antimicrobial and antitumor activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: Investigated for its anti-inflammatory properties and potential use in treating various inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins involved in cellular processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{2-[2-(3-Methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid
- 3-{2-[2-(3-Propyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid
Uniqueness
The uniqueness of 3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid lies in its specific ethyl substitution, which can influence its biological activity and chemical reactivity compared to other similar compounds. This substitution may enhance its potency and selectivity in various applications.
Eigenschaften
CAS-Nummer |
64285-51-4 |
|---|---|
Molekularformel |
C17H16N2O3S3 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
3-[2-[2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H16N2O3S3/c1-2-18-16(22)13(25-17(18)23)7-8-14-19(10-9-15(20)21)11-5-3-4-6-12(11)24-14/h3-8H,2,9-10H2,1H3,(H,20,21) |
InChI-Schlüssel |
PMBNADCREPEOSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C(=CC=C2N(C3=CC=CC=C3S2)CCC(=O)O)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


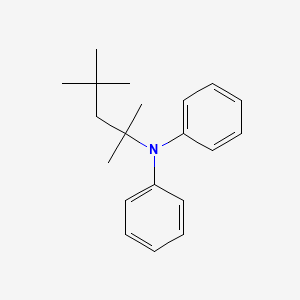
![1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene](/img/structure/B14507526.png)
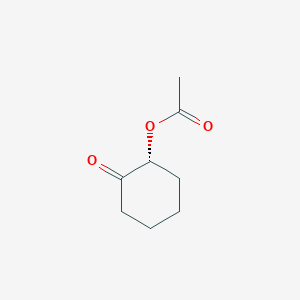


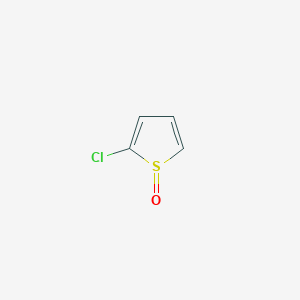
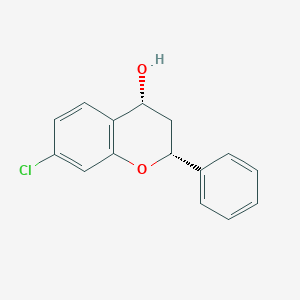

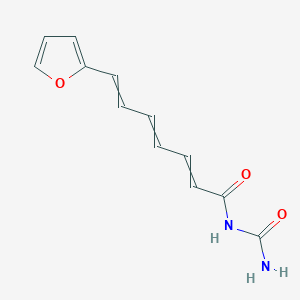
![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)

